3-methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one
Description
3-Methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one is a furochromenone derivative characterized by a fused furan and chromene core. Its structure includes a methyl group at position 3 and a phenyl substituent at position 6, which differentiate it from related compounds. These substituents influence its electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
3-methyl-6-phenylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-11-10-20-17-9-16-13(7-14(11)17)8-15(18(19)21-16)12-5-3-2-4-6-12/h2-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUIPSFPTBBDMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C=C3C=C(C(=O)OC3=C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of hydroxycoumarins with phenacyl bromide, followed by further reactions to introduce the furan ring. One common method includes the Williamson reaction of hydroxycoumarins with phenacyl bromide, followed by cyclization in polyphosphoric acid . This method ensures the formation of the furocoumarin structure with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification steps are crucial to ensure the compound’s quality for various applications.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the furan or coumarin rings, leading to different structural analogs.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted furocoumarins, which can exhibit different biological and chemical properties. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can introduce functional groups like nitro, sulfonyl, or halogen atoms.
Scientific Research Applications
3-methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying enzyme inhibition and protein binding.
Industry: It is used in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with various molecular targets. In biological systems, it can activate signaling pathways such as the cAMP/PKA and MAPKs pathways, leading to effects like upregulation of melanin synthesis . The compound’s ability to intercalate with DNA and proteins also contributes to its biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of furochromenones are highly dependent on substituent patterns. Below is a comparative analysis of 3-methyl-6-phenyl-7H-furo[3,2-g]chromen-7-one with structurally related compounds:
Table 1: Structural and Functional Comparison of Furochromenones and Analogues
| Compound Name | Key Substituents/Features | Unique Properties/Biological Activities | References |
|---|---|---|---|
| This compound | Methyl (C3), phenyl (C6) | Enhanced lipophilicity; potential for receptor binding due to phenyl group | |
| 4-Methoxycoumarin | Methoxy (C4) | Strong fluorescence; used in biochemical assays | |
| 5-Methylfurocoumarin | Methyl (C5) | Phototoxic; UV-activated DNA intercalation | |
| 7-Hydroxyflavone | Hydroxyl (C7), flavonoid backbone | Antioxidant activity; radical scavenging | |
| 5,6-Dimethylfurochromene | Methyl (C5, C6) | Simpler structure; lower bioactivity | |
| Benzofurochromene | Benzene ring fused to chromene (no furan) | Higher stability; altered electronic properties | |
| 3-(4-Chlorophenyl)-5,6-dimethyl-7H-furo[3,2-g]chromen-7-one | Chlorophenyl (C3), methyl (C5, C6) | Increased electrophilicity; potential anticancer activity | |
| Psoralen | Linear furocoumarin structure | Photochemotherapeutic agent (e.g., psoriasis treatment) | |
| 4-Hydroxy-7H-furo[3,2-g]chromen-7-one | Hydroxyl (C4) | Antioxidant properties; polar solubility |
Key Insights from Comparative Analysis:
Substituent Effects on Bioactivity :
- The phenyl group at position 6 in the target compound likely enhances lipophilicity, improving membrane permeability compared to polar substituents like hydroxyl or methoxy groups (e.g., 4-methoxycoumarin or 7-hydroxyflavone) .
- Methyl groups (e.g., at C3) contribute to metabolic stability, reducing susceptibility to oxidative degradation compared to compounds with allyl or hydroxy groups .
Structural Stability :
- The fused furan-chromene system in the target compound offers intermediate stability compared to benzofurochromenes (benzene-fused analogs), which exhibit greater thermal and chemical resistance due to aromatic conjugation .
The phenyl group may facilitate π-π stacking interactions with aromatic residues in enzyme active sites, a property absent in alkyl-substituted analogs (e.g., 6-propylfurochromene) .
Solubility and Reactivity :
- The phenyl substituent decreases water solubility compared to hydroxy- or methoxy-substituted derivatives (e.g., 7-hydroxyflavone) but improves compatibility with organic solvents, aiding in synthetic modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
